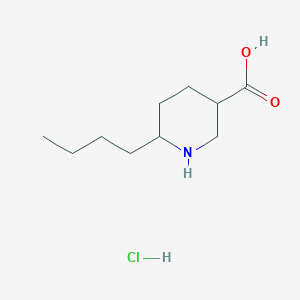

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride

概要

説明

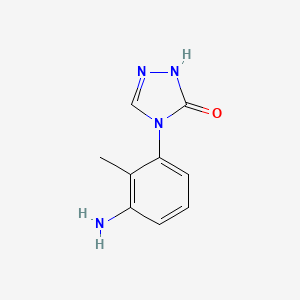

The compound “5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine and certain antiviral drugs . The “5-(2-Hydroxyethyl)” indicates a hydroxyethyl group attached to the 5th carbon of the pyrimidine ring. The “1,2-dihydropyrimidin-2-one” suggests a hydrogenated pyrimidine ring with a carbonyl group at the 2nd position .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .

科学的研究の応用

Tissue Engineering

This compound is utilized in the synthesis of hydrogels that are instrumental in tissue engineering. The hydrogels provide a three-dimensional matrix that supports cell growth and differentiation. For instance, alginate-based hydrogels combined with 2-hydroxyethyl methacrylate (a derivative of the compound ) have been used to create scaffolds that promote tissue regeneration .

Drug Delivery Systems

In the realm of drug delivery, the compound’s derivatives serve as a crucial component in designing controlled release platforms. These platforms can be tailored to release therapeutic agents at a specific rate and target location, enhancing the efficacy of treatments .

Wound Healing

The compound’s hydrogel form can be applied to wound sites to facilitate healing. Its properties allow for maintaining a moist environment, which is beneficial for tissue repair and regeneration .

Bioprinting

Bioprinting technology, which relies on precise deposition of biomaterials, benefits from the use of this compound. It can be incorporated into bio-inks to improve the printability and structural integrity of the printed tissues .

Biowearable Devices

The compound’s versatility extends to the development of biowearable devices. Its hydrogel form can be integrated into sensors and other wearable technologies that require biocompatibility and flexibility .

Antimicrobial Applications

Hydrogels derived from this compound can be imbued with antimicrobial properties, making them suitable for use in medical devices and implants that are at risk of bacterial contamination .

Cancer Treatment

In cancer research, the compound is used to create hydrogels that can encapsulate and deliver anti-cancer drugs directly to tumor sites, potentially reducing the side effects associated with systemic chemotherapy .

Dermal Tissue Regeneration

The compound is also significant in the development of materials for dermal tissue regeneration. Hydrogels containing this compound can mimic the extracellular matrix, providing a conducive environment for skin cell proliferation and healing .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures. Some similar compounds can form combustible dust concentrations in air and may produce irritating gases and vapors when heated .

将来の方向性

作用機序

Target of Action

It shares structural similarities with thiamine (vitamin b1), which is known to play a crucial role in the regulation of basic metabolism . Thiamine acts as a coenzyme for many enzymes, most of which occur in prokaryotes . In eukaryotes, including humans, thiamine-dependent enzymes like pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes, as well as transketolase, are present .

Biochemical Pathways

Thiamine plays a special role in the body as a coenzyme necessary for the metabolism of carbohydrates, fats, and proteins . It also participates in cellular respiration and oxidation of fatty acids . If “5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride” interacts with the same biochemical pathways as thiamine, it may affect these metabolic processes.

Result of Action

Thiamine is known to ensure the proper functioning of the central and peripheral nervous system, where it is involved in neurotransmitter synthesis . Its deficiency leads to mitochondrial dysfunction, lactate and pyruvate accumulation, and consequently to focal thalamic degeneration .

特性

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-2-1-5-3-7-6(10)8-4-5;/h3-4,9H,1-2H2,(H,7,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDSAEFSZNOIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Hydroxyethyl)-1,2-dihydropyrimidin-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)